2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride
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Description
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
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Biological Activity
The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a complex organic molecule characterized by a unique structural composition that includes a pyrazole ring, a piperazine moiety, and an acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H24ClN5O
- Molecular Weight : 302.81 g/mol
- CAS Number : 1323538-11-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of mutagenicity and potential anticancer properties.
Mutagenic Properties
Studies have identified the compound as a potent mutagen in specific strains of Salmonella typhimurium, notably TA98 and TA100. The mutagenic effects are likely attributed to the presence of the pyrazole and piperazine groups, which are known to interact with various biological targets.
Anticancer Potential
The structural characteristics of this compound suggest possible applications in cancer therapeutics. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine moiety may enhance its interaction with biological targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream biochemical events that can affect cellular processes like proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on compounds similar to this one revealed that modifications to the piperazine and pyrazole structures could significantly enhance anticancer activity. For instance, derivatives that maintained the core structure while varying substituents exhibited different levels of potency against various cancer cell lines. Such findings underscore the importance of structural optimization in drug development .
Comparative Analysis
In comparison to other compounds with similar functionalities, this compound demonstrates unique pharmacological properties due to its specific combination of functional groups. This uniqueness may confer enhanced binding affinity or selectivity for certain biological targets compared to analogs lacking these features.
Properties
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(pyridin-2-ylmethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-11-16(18(26)23-9-7-22(2)8-10-23)21-24(14)13-17(25)20-12-15-5-3-4-6-19-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRDQHOOVUYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C(=O)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.